molecular formula C9H9N3 B8809170 2-(1H-imidazol-1-ylmethyl)pyridine CAS No. 62154-62-5

2-(1H-imidazol-1-ylmethyl)pyridine

Cat. No.: B8809170
CAS No.: 62154-62-5
M. Wt: 159.19 g/mol
InChI Key: GGWVGNGJDGJFEU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-ylmethyl)pyridine is a bidentate aromatic amine ligand of significant interest in scientific research, particularly in the field of hydrometallurgy and coordination chemistry . Its molecular formula is C9H9N3, with an average molecular mass of 159.19 g/mol . This compound functions as a key extractant in the synergistic solvent extraction (SSX) of base metal ions. Research highlights its specific effectiveness and selectivity in the extraction of nickel(II) and copper(II) ions from solutions containing other competitive metal ions such as cobalt, zinc, lead, and cadmium . The ligand's utility stems from its molecular structure, which combines pyridine and imidazole moieties; upon coordination with a metal ion, this structure is known to form a stable five-membered chelate ring, enhancing extraction efficiency . It is typically applied in weakly acidic media and has been shown to work effectively in tandem with a synergist like sodium p-dodecylbenzenesulfonate (SDBS) . The product is offered in high purity for research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

CAS No.

62154-62-5

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(imidazol-1-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-2-4-11-9(3-1)7-12-6-5-10-8-12/h1-6,8H,7H2

InChI Key

GGWVGNGJDGJFEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

  • 2-(1-Methyl-1H-imidazol-2-yl)pyridine (CAS: 77429-59-5):

    • Molecular Formula : C₉H₉N₃
    • Molecular Weight : 159.19 g/mol
    • Key Differences : The imidazole nitrogen is methylated, reducing hydrogen-bonding capacity compared to the unmethylated 2-(1H-imidazol-1-ylmethyl)pyridine. This modification may enhance lipophilicity, impacting pharmacokinetic properties .

Bipyridine-Imidazole Hybrids

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine :
    • Molecular Formula : C₂₀H₁₈N₆
    • Synthesis : Achieved via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine.
    • Applications : Exhibits fluorescent properties, suggesting utility in optical materials or bioimaging .

Pharmacologically Active Derivatives

  • Ketoconazole Derivatives (e.g., 1-Acetyl-4-(4-{[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine):
    • Molecular Formula : C₂₆H₂₈Cl₂N₄O₄
    • Molecular Weight : 531.43 g/mol
    • Key Differences : The imidazole-pyridine unit is embedded in a larger antifungal scaffold. Ketoconazole derivatives demonstrate broad-spectrum antimicrobial activity but suffer from systemic toxicity, unlike simpler imidazole-pyridine analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
This compound C₉H₈N₃ 158.18 Unmethylated imidazole, methylene linker Precursor for chemotherapeutic agents
2-(1-Methyl-1H-imidazol-2-yl)pyridine C₉H₉N₃ 159.19 Methylated imidazole nitrogen Enhanced lipophilicity
2-(1-(Ethoxymethyl)-1H-imidazol-2-yl)pyridine C₁₁H₁₃N₃O 203.24 Ethoxymethyl substituent Steric modulation in coordination chemistry
Ketoconazole derivative C₂₆H₂₈Cl₂N₄O₄ 531.43 Complex dioxolane-piperazine framework Antifungal activity
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridine]benzenediamine C₂₀H₁₈N₆ 342.40 Bipyridine backbone with fluorescent properties Optical materials

Research Findings and Functional Insights

  • Synthetic Accessibility : this compound and its analogs are synthesized via modular routes (e.g., SNAr, nucleophilic alkylation), enabling scalable production .
  • Biological Relevance : Unmodified imidazole-pyridine compounds show promise in metal coordination (e.g., Ag-carbenes), whereas methylated or ethoxymethylated variants may optimize drug-likeness .
  • Pharmacological Limitations : Ketoconazole’s structural complexity introduces metabolic instability, highlighting the advantage of simpler imidazole-pyridine scaffolds in drug design .

Preparation Methods

Nucleophilic Substitution Using 2-Chloromethylpyridine

A classical approach involves the reaction of 2-chloromethylpyridine with imidazole under alkaline conditions. The mechanism proceeds via nucleophilic displacement, where the imidazole nitrogen attacks the electrophilic methylene carbon adjacent to the pyridine ring.

Procedure :

  • Reactants : 2-Chloromethylpyridine (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq).

  • Solvent : Acetonitrile, reflux for 12–24 hours .

  • Workup : Filtration, solvent evaporation, and purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 65–72% .

Key Insights :

  • The reaction benefits from phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance reaction rates .

  • Steric hindrance at the pyridine ring’s ortho position slightly reduces yields compared to para-substituted analogs .

Condensation with Carbonyldiimidazole

A patent-derived method (RU2554855C1) utilizes pyridine-N-oxide and 1,1′-carbonyldiimidazole (CDI) in a toluene-mediated condensation .

Procedure :

  • Reactants : Pyridine-N-oxide (1.0 eq), CDI (1.1 eq).

  • Conditions : Reflux in toluene for 10 hours under inert atmosphere.

  • Workup : Column chromatography (methylene chloride/methanol).

  • Yield : 78% .

Advantages :

  • CDI acts as both a coupling agent and dehydrating agent, eliminating the need for additional bases.

  • Scalable to multi-gram quantities with minimal byproducts .

Mechanochemical Synthesis

Solid-state mechanochemistry offers a solvent-free alternative, leveraging high-energy ball milling to drive the reaction .

Procedure :

  • Reactants : 2-Bromomethylpyridine hydrobromide (1.0 eq), imidazole (1.1 eq).

  • Equipment : Mixer Mill MM400 at 25 Hz for 4 cycles (45 minutes each).

  • Workup : Direct precipitation with diethyl ether.

  • Yield : 72% .

Analysis :

  • Frequency Impact : Lower frequencies (10 Hz) reduce yields to 13%, emphasizing the role of mechanical energy .

  • Green Chemistry : Eliminates volatile solvents, aligning with sustainable practices .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-bromopyridine and imidazole derivatives .

Procedure :

  • Reactants : 2-Bromopyridine (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), K₂CO₃ (2.0 eq).

  • Conditions : Microwave irradiation at 200°C for 2 hours.

  • Workup : Aqueous NaOH extraction, solvent evaporation.

  • Yield : 87% .

Optimization :

  • Catalyst Screening : CuI outperforms Pd catalysts in minimizing side reactions .

  • Time Efficiency : Reduces reaction time from 24 hours (conventional heating) to 2 hours .

Hydroxymethylation Followed by Substitution

A multi-step approach involves hydroxymethylation of pyridine derivatives followed by chlorination and imidazole substitution .

Step 1 : Hydroxymethylation

  • Reactants : Pyridine, formaldehyde (2.0 eq), NaOAc (1.5 eq).

  • Conditions : Acetic acid, 80°C, 6 hours.

  • Intermediate : 2-Hydroxymethylpyridine (Yield: 89%) .

Step 2 : Chlorination

  • Reagent : Thionyl chloride (neat), 70°C, 3 hours.

  • Intermediate : 2-Chloromethylpyridine (Yield: 82%) .

Step 3 : Substitution

  • Reactants : 2-Chloromethylpyridine (1.0 eq), imidazole (1.2 eq).

  • Conditions : K₂CO₃, DMF, 120°C, 8 hours.

  • Yield : 75% .

Comparative Analysis of Methods

Method Yield (%) Time Solvent Use Scalability
Nucleophilic Substitution65–7212–24 hoursModerateHigh
Carbonyldiimidazole7810 hoursHighModerate
Mechanochemical723 hoursNoneLow
Microwave-Assisted872 hoursLowHigh
Hydroxymethylation7517 hours (total)HighModerate

Key Observations :

  • Microwave-assisted synthesis offers the highest yield and shortest reaction time, making it ideal for industrial applications .

  • Mechanochemical methods excel in sustainability but face limitations in batch size .

  • Carbonyldiimidazole condensation requires specialized reagents, increasing costs .

Q & A

Q. How do thermal analysis methods assess the stability of these compounds?

  • Methodological Answer : Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For example, imidazolyl-benzimidazole derivatives show stability up to 200°C, with degradation patterns linked to substituent electronegativity .

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